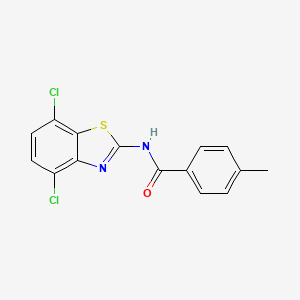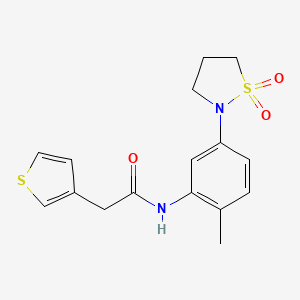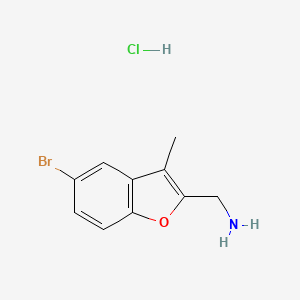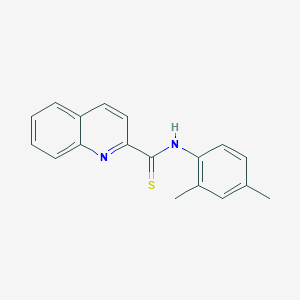
N-(2,4-dimethylphenyl)quinoline-2-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)quinoline-2-carbothioamide, also known as DMQX, is a compound that has gained significant attention in scientific research due to its potential applications in the treatment of various neurological disorders. DMQX belongs to the class of compounds known as quinoxalines, which have been shown to possess a range of pharmacological properties, including anticonvulsant, antidepressant, and analgesic effects. In
科学研究应用
N-(2,4-dimethylphenyl)quinoline-2-carbothioamide has been extensively studied for its potential applications in the treatment of various neurological disorders, including epilepsy, depression, and chronic pain. In animal studies, this compound has been shown to possess potent anticonvulsant effects, making it a promising candidate for the treatment of epilepsy. Additionally, this compound has been shown to possess antidepressant-like effects in animal models, suggesting that it may be useful in the treatment of depression. Finally, this compound has been shown to possess analgesic effects, making it a potential candidate for the treatment of chronic pain.
作用机制
N-(2,4-dimethylphenyl)quinoline-2-carbothioamide acts as a competitive antagonist at the AMPA receptor, which is a subtype of glutamate receptor. By blocking the AMPA receptor, this compound reduces the excitatory transmission of glutamate, which is a neurotransmitter that is involved in a wide range of physiological processes, including learning and memory, synaptic plasticity, and neuronal development.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects, including anticonvulsant, antidepressant, and analgesic effects. Additionally, this compound has been shown to reduce the release of glutamate, which is a neurotransmitter that is involved in a wide range of physiological processes, including learning and memory, synaptic plasticity, and neuronal development.
实验室实验的优点和局限性
One of the main advantages of N-(2,4-dimethylphenyl)quinoline-2-carbothioamide is its potent anticonvulsant effects, which make it a promising candidate for the treatment of epilepsy. Additionally, this compound has been shown to possess antidepressant-like effects and analgesic effects, making it a potential candidate for the treatment of depression and chronic pain, respectively. However, one of the main limitations of this compound is its relatively low selectivity for the AMPA receptor, which may limit its therapeutic potential.
未来方向
There are several future directions for N-(2,4-dimethylphenyl)quinoline-2-carbothioamide research, including the development of more selective AMPA receptor antagonists, the investigation of this compound's potential as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease, and the exploration of this compound's potential as a tool for studying synaptic plasticity and neuronal development. Additionally, further research is needed to investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetic properties.
合成方法
N-(2,4-dimethylphenyl)quinoline-2-carbothioamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenylamine with 2-chloroquinoline-3-carbaldehyde in the presence of potassium thiocyanate. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)quinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2S/c1-12-7-9-15(13(2)11-12)20-18(21)17-10-8-14-5-3-4-6-16(14)19-17/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRRONVFGOIOIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)C2=NC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49678190 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2900601.png)
![3-cinnamyl-8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2900602.png)
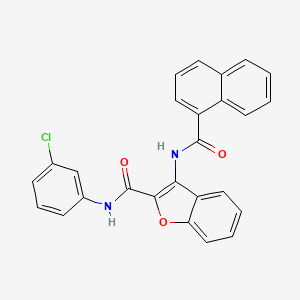
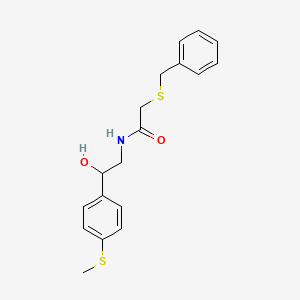
![[1-(5-Methoxypyridin-2-yl)cyclohexyl]methanamine;dihydrochloride](/img/structure/B2900607.png)
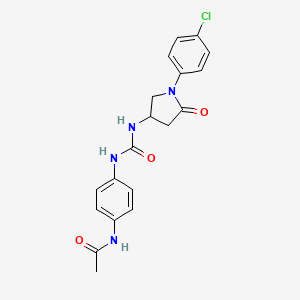
![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]prop-2-enamide](/img/structure/B2900611.png)

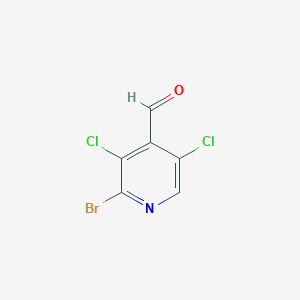
![Methyl N-[4-[(4-thiomorpholin-4-yloxan-4-yl)methylsulfamoyl]phenyl]carbamate](/img/structure/B2900616.png)
